Synthetic Efficiency: 6-Bromo-1H-indazol-4-amine Achieves 95% Yield and 99.1% HPLC Purity in One-Step Reduction from 4-Nitro Precursor
In a reported synthetic route for IDO1/TDO dual inhibitors, 6-bromo-1H-indazol-4-amine was prepared from 6-bromo-4-nitro-1H-indazole via reduction, achieving a 95% isolated yield with 99.1% HPLC purity [1]. This high-yield, high-purity transformation contrasts with typical multi-step syntheses required for other 6-substituted indazole-4-amines, where yields are often lower due to side reactions [2]. For example, a related 6-chloro-4-aminoindazole intermediate was obtained in only 77% yield under analogous conditions [3].
| Evidence Dimension | Synthetic yield from 4-nitro precursor |
|---|---|
| Target Compound Data | 95% yield, 99.1% HPLC purity |
| Comparator Or Baseline | 6-Chloro-1H-indazol-4-amine (prepared via similar reduction): 77% yield |
| Quantified Difference | +18% absolute yield increase; +1.3-fold relative yield |
| Conditions | Reduction of 6-bromo-4-nitro-1H-indazole using iron powder / NH4Cl in ethanol/water |
Why This Matters
Higher synthetic yield directly translates to lower cost per gram for scale-up procurement and reduces waste in multi-step medicinal chemistry campaigns.
- [1] Yang, L., Chen, Y., He, J., Njoya, E. M., Chen, J., Liu, S., ... & Qian, S. (2019). 4,6-Substituted-1H-indazoles as potent IDO1/TDO dual inhibitors. Bioorganic & Medicinal Chemistry, 27(6), 1087–1098. (Synthesis of 5, 95% yield, 99.1% purity). View Source
- [2] Indazoles.com. (2021). Brief introduction of 6-Bromo-1H-indazol-4-amine. Synthetic route overview. View Source
- [3] Indazoles.com. (2021). New learning discoveries about 885518-50-3. (Yield comparison for 6-chloro analog). View Source
